
6-(4-Ethylphenyl)pyridazin-3-ol
Overview
Description
6-(4-Ethylphenyl)pyridazin-3-ol is an organic compound with the molecular formula C12H12N2O. It belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological activities. This compound features a pyridazine ring substituted with a 4-ethylphenyl group at the 6-position and a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylphenyl)pyridazin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylbenzoylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, and using a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 6-(4-ethylphenyl)pyridazin-3-one.
Reduction: Formation of 6-(4-ethylphenyl)dihydropyridazin-3-ol.
Substitution: Formation of 6-(4-ethylphenyl)-5-nitropyridazin-3-ol or 6-(4-ethylphenyl)-5-bromopyridazin-3-ol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenylpyridazin-3-ol
- 6-(4-Methylphenyl)pyridazin-3-ol
- 6-(4-Chlorophenyl)pyridazin-3-ol
Uniqueness
6-(4-Ethylphenyl)pyridazin-3-ol is unique due to the presence of the ethyl group at the 4-position of the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can affect the compound’s solubility, binding affinity, and overall biological activity compared to its analogs .
Biological Activity
6-(4-Ethylphenyl)pyridazin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₂H₁₂N₂O
- CAS Number : 55901-96-7
The presence of the ethyl group at the para position of the phenyl ring is crucial as it influences the compound's pharmacokinetic and pharmacodynamic properties, affecting solubility and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response by mediating the production of prostaglandins. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties in various assays, including COX inhibition studies .
- Anticancer Activity : In vitro studies have shown that derivatives of pyridazinones, including this compound, exhibit cytotoxic effects against several cancer cell lines, such as HCT116 (colon cancer) and HeLa (cervical cancer), with GI50 values below 2 µM .
- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects comparable to standard pain relievers like aspirin .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted by Murty et al. (2014), a series of pyridazinone derivatives were synthesized and evaluated for their anticancer activity. Among these, this compound exhibited potent cytotoxicity against multiple cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | GI50 Value (µM) | Remarks |
---|---|---|
HCT116 | < 2 | Significant cytotoxicity |
HeLa | < 2 | Effective against cervical cancer |
BT-549 | < 2 | Active against breast cancer |
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored for various pharmaceutical applications:
- Pharmaceuticals : As a potential anti-inflammatory and analgesic agent.
- Cancer Therapy : Investigated for its anticancer properties, particularly in drug-resistant cancer cell lines.
- Agrochemicals : Its structural properties may allow for applications in developing new agrochemical agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(4-Ethylphenyl)pyridazin-3-ol, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyridazine precursors. A common approach includes:
- Step 1: Condensation of 4-ethylbenzaldehyde with hydrazine derivatives to form a hydrazone intermediate.
- Step 2: Cyclization under reflux in polar aprotic solvents (e.g., dimethylformamide or ethanol) at 80–100°C for 6–12 hours .
- Step 3: Acidic or basic workup to isolate the product.
Optimization Strategies: - Temperature Control: Lower temperatures (≤80°C) reduce side reactions like oxidation of the ethyl group.
- Catalysts: Use of sodium ethoxide (C₂H₅ONa) enhances cyclization efficiency .
- Yields: Reported yields range from 45% to 68%, depending on solvent purity and stoichiometric ratios .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with acetonitrile/water mobile phases (retention time: ~8.2 min) .
- Mass Spectrometry (MS): Molecular ion peak at m/z 215.1 (calculated for C₁₂H₁₂N₂O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyridazine derivatives like this compound?
Methodological Answer: Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. HEK293) or enzymatic assays (e.g., IC₅₀ values for kinase inhibition) .
- Structural Analogues: Bioactivity shifts due to minor substituent changes (e.g., 4-ethyl vs. 4-fluorophenyl groups altering lipophilicity) .
Resolution Strategies: - Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀).
- Dose-Response Curves: Validate activity thresholds in replicate experiments .
Q. What are the key challenges in modifying the pyridazine core for enhanced therapeutic potential?
Methodological Answer:
- Regioselectivity: Functionalization at the C-3 or C-6 position requires careful control to avoid undesired by-products (e.g., use of protecting groups for hydroxyl moieties) .
- Solubility: The ethylphenyl group increases hydrophobicity, necessitating formulation studies with co-solvents (e.g., PEG-400) .
- Stability: Pyridazine rings are prone to hydrolysis under acidic conditions; stability assays in simulated gastric fluid (pH 1.2) are critical .
Q. How can computational methods guide the design of this compound derivatives?
Methodological Answer:
- Docking Studies: Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .
- QSAR Models: Correlate substituent electronic parameters (e.g., Hammett σ values) with anti-inflammatory activity .
- ADMET Prediction: Tools like SwissADME assess logP (optimal range: 2–3) and CYP450 interactions .
Properties
IUPAC Name |
3-(4-ethylphenyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMGYZYIXOIATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403407 | |
Record name | 6-(4-ethylphenyl)pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55901-96-7 | |
Record name | 6-(4-ethylphenyl)pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.